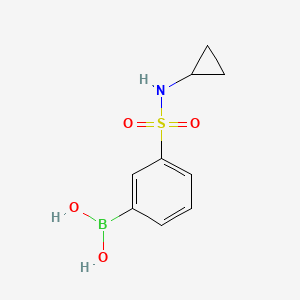

(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-(cyclopropylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4S/c12-10(13)7-2-1-3-9(6-7)16(14,15)11-8-4-5-8/h1-3,6,8,11-13H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZSPBQIRRAOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)NC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657146 | |

| Record name | [3-(Cyclopropylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-28-6 | |

| Record name | [3-(Cyclopropylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid chemical properties

An In-Depth Technical Guide to (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid

Prepared by a Senior Application Scientist

Abstract

This compound is a specialized bifunctional reagent that has garnered significant interest in modern synthetic and medicinal chemistry. Characterized by a phenylboronic acid moiety and a cyclopropylsulfonamide group, this compound serves as a versatile building block, primarily in palladium-catalyzed cross-coupling reactions. Its unique structural attributes, particularly the presence of the cyclopropylsulfamoyl group, can impart favorable pharmacokinetic properties such as enhanced metabolic stability and bioavailability in target molecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and detailed protocols for its use, intended for researchers, chemists, and professionals in drug development.

Physicochemical and Structural Properties

This compound is typically a white to off-white solid at room temperature. The molecule's architecture is centered around a benzene ring substituted at the 1- and 3-positions with a boronic acid group [-B(OH)₂] and an N-cyclopropylsulfamoyl group [-SO₂NH(c-C₃H₅)], respectively. The boronic acid is a key functional group for Suzuki-Miyaura cross-coupling, while the sulfonamide moiety offers a site for hydrogen bonding and can influence the electronic nature of the aromatic ring.

Diagram 1: Structural Representation and Key Features

Caption: Key functional components of the title compound.

The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 913835-28-6 | [1][2] |

| Molecular Formula | C₉H₁₂BNO₄S | [2] |

| Molecular Weight | 241.07 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 126-128 °C | [1][2] |

| Boiling Point | 484.4 ± 55.0 °C at 760 mmHg | [1][2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. | |

| Storage Conditions | 2-8°C, Keep Cold, Inert atmosphere | [1][2] |

Synthesis and Purification

The synthesis of substituted phenylboronic acids typically involves the conversion of an aryl halide into an organometallic intermediate, which is then quenched with a borate ester, followed by hydrolysis. A plausible and commonly employed route for preparing this compound is outlined below. This approach leverages the Grignard reaction, a robust method for C-C bond formation, adapted here for C-B bond formation.

Diagram 2: Generalized Synthetic Pathway

Caption: A common synthetic route to the title compound.

Exemplary Synthetic Protocol:

-

Step 1: Sulfonamide Formation: 3-Bromobenzenesulfonyl chloride is reacted with cyclopropylamine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an aprotic solvent like dichloromethane (DCM) or acetonitrile at 0 °C to room temperature. The base scavenges the HCl byproduct. The product, N-(3-bromophenyl)cyclopropanesulfonamide, is isolated after aqueous workup and purification by column chromatography or recrystallization.

-

Step 2: Borylation via Grignard Reaction: The aryl bromide from Step 1 is converted to its corresponding Grignard reagent by reacting it with magnesium turnings in anhydrous tetrahydrofuran (THF).[3] The formation of the Grignard is often initiated with a small crystal of iodine or 1,2-dibromoethane.

-

Step 3: Borate Quench and Hydrolysis: The freshly prepared Grignard solution is added slowly to a cooled (-78 °C) solution of a trialkyl borate, such as triisopropyl borate [B(O-iPr)₃], in anhydrous THF.[3] This temperature control is critical to prevent side reactions. The borate ester intermediate is formed.

-

Step 4: Hydrolysis and Isolation: The reaction mixture is warmed to room temperature and then carefully hydrolyzed with an acidic aqueous solution (e.g., 1M HCl). This step converts the boronate ester to the desired boronic acid. The final product is extracted into an organic solvent (e.g., ethyl acetate), dried, and purified, typically by recrystallization or silica gel chromatography.

Key Applications and Reaction Chemistry

The primary utility of this compound lies in its role as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1][4] This reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds between sp²-hybridized carbon atoms, making it a cornerstone of modern drug discovery and materials science.[5][6]

The N-cyclopropylsulfamoyl moiety is often incorporated into drug candidates to modulate physicochemical properties. The cyclopropyl group, in particular, is known to increase metabolic stability by sterically shielding adjacent positions from enzymatic degradation (e.g., by cytochrome P450 enzymes).

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction facilitates the formation of a biaryl linkage by coupling the boronic acid with an aryl or heteroaryl halide (Cl, Br, I) or triflate. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and depends on the specific substrates being coupled.

Diagram 3: Catalytic Cycle of the Suzuki-Miyaura Reactiondot

References

- 1. This compound [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. (3-(N-Cyclopropylsulfamoyl)- 4-methylphenyl)boronic acid [myskinrecipes.com]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid in Medicinal Chemistry

This compound is a key building block in modern medicinal chemistry.[1] Its utility stems from the presence of two critical functionalities: a boronic acid and a cyclopropylsulfamoyl group. The boronic acid moiety is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.[1][2] This reaction is widely employed in the discovery and development of new pharmaceutical agents.[3]

The cyclopropylsulfamoyl group, on the other hand, can significantly enhance the metabolic stability and bioavailability of drug candidates.[1] The rigid, three-membered cyclopropyl ring can protect the sulfonamide linkage from enzymatic degradation, while the overall substituent modulates the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity, to improve its pharmacokinetic profile. The combination of these two functionalities makes this compound a valuable intermediate for the synthesis of a diverse range of biologically active compounds.

This technical guide provides a comprehensive overview of a reliable and efficient synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and the necessary analytical characterization.

Synthetic Strategy: A Two-Step Approach

The most logical and widely applicable synthetic route to this compound involves a two-step sequence starting from commercially available 3-bromobenzenesulfonyl chloride. This strategy is outlined below:

Overall Synthetic Scheme:

A two-step synthesis of the target compound.

Step 1: Sulfonamide Formation. The synthesis commences with the reaction of 3-bromobenzenesulfonyl chloride with cyclopropylamine to form the key intermediate, N-cyclopropyl-3-bromobenzenesulfonamide. This is a standard nucleophilic acyl substitution reaction at the sulfonyl chloride.

Step 2: Lithium-Halogen Exchange and Borylation. The second step is the critical transformation where the bromine atom on the aromatic ring of the intermediate is replaced with a boronic acid group. This is achieved through a lithium-halogen exchange reaction using a strong organolithium base, such as n-butyllithium, followed by quenching the resulting aryllithium species with a boron electrophile, typically triisopropyl borate. Subsequent acidic workup hydrolyzes the borate ester to afford the desired boronic acid.

PART 1: Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of N-Cyclopropyl-3-bromobenzenesulfonamide

Workflow for the synthesis of the sulfonamide intermediate.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| 3-Bromobenzenesulfonyl chloride | 2905-24-0 | 255.52 | 50 |

| Cyclopropylamine | 765-30-0 | 57.09 | 55 |

| Triethylamine | 121-44-8 | 101.19 | 60 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL |

| 1 M Hydrochloric acid | 7647-01-0 | 36.46 | As needed |

| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | As needed |

| Brine | N/A | N/A | As needed |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed |

| Ethanol | 64-17-5 | 46.07 | As needed |

| Deionized Water | 7732-18-5 | 18.02 | As needed |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-bromobenzenesulfonyl chloride (12.78 g, 50 mmol) and dichloromethane (200 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (8.36 mL, 60 mmol) to the stirred solution.

-

Slowly add cyclopropylamine (3.83 mL, 55 mmol) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from a mixture of ethanol and water to yield N-cyclopropyl-3-bromobenzenesulfonamide as a white crystalline solid.

Step 2: Synthesis of this compound

Workflow for the lithiation-borylation step.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| N-Cyclopropyl-3-bromobenzenesulfonamide | N/A | 276.16 | 40 |

| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 44 |

| Triisopropyl borate | 5419-55-6 | 188.09 | 48 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 150 mL |

| 1 M Hydrochloric acid | 7647-01-0 | 36.46 | As needed |

| Ethyl acetate | 141-78-6 | 88.11 | As needed |

| Brine | N/A | N/A | As needed |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed |

| Hexanes | 110-54-3 | 86.18 | As needed |

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask under an argon atmosphere, add N-cyclopropyl-3-bromobenzenesulfonamide (11.05 g, 40 mmol) and anhydrous THF (150 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (17.6 mL of a 2.5 M solution in hexanes, 44 mmol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (11.0 mL, 48 mmol) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic (pH ~2).

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Triturate the resulting solid with hexanes and filter to afford this compound as a white to off-white solid.

PART 2: Scientific Integrity & Logic

Causality Behind Experimental Choices

-

Choice of Base in Step 1: Triethylamine is a common and effective non-nucleophilic base used to neutralize the HCl generated during the sulfonamide formation. Its use prevents the protonation of cyclopropylamine, allowing it to act as a nucleophile.

-

Low-Temperature Lithiation in Step 2: The lithium-halogen exchange is performed at -78 °C to prevent side reactions. At higher temperatures, the highly reactive aryllithium intermediate could potentially react with the solvent (THF) or other functional groups present in the molecule.

-

Use of Triisopropyl Borate: Triisopropyl borate is a good electrophilic source of boron. The bulky isopropoxy groups help to prevent the formation of over-borylated products.

-

Acidic Workup: The acidic workup is crucial for the hydrolysis of the initially formed borate ester to the final boronic acid.

Self-Validating System

The progress of each reaction step can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material before proceeding to the next step or workup. The identity and purity of the intermediate and the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Analytical Data:

-

N-Cyclopropyl-3-bromobenzenesulfonamide:

-

¹H NMR should show characteristic signals for the cyclopropyl protons, the aromatic protons, and the NH proton.

-

¹³C NMR will display the corresponding carbon signals for the aromatic ring and the cyclopropyl group.

-

Mass spectrometry should show the molecular ion peak corresponding to the calculated molecular weight.

-

-

This compound:

-

¹H NMR will show a downfield shift of the aromatic protons adjacent to the boronic acid group and the disappearance of the signal corresponding to the proton at the 3-position of the bromo-intermediate. The B(OH)₂ protons will likely appear as a broad singlet.

-

¹³C NMR will show a characteristic signal for the carbon atom attached to the boron.

-

¹¹B NMR is a useful technique to confirm the presence of the boronic acid, typically showing a broad signal in the range of 28-33 ppm.

-

High-resolution mass spectrometry (HRMS) should confirm the elemental composition of the final product.

-

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |

| N-Cyclopropyl-3-bromobenzenesulfonamide | C₉H₁₀BrNO₂S | 276.16 | 85-95 |

| This compound | C₉H₁₂BNO₄S | 241.07 | 60-75 |

PART 3: Visualization & Formatting

Reaction Mechanism: Lithiation-Borylation

Mechanism of the lithium-halogen exchange and borylation.

References

A Technical Guide to the Comprehensive Structure Elucidation of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic Acid

Abstract: This technical guide provides a comprehensive, multi-technique workflow for the definitive structure elucidation of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid (CAS No. 913835-28-6). Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond simple procedural lists to offer a rationale-driven approach, integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction. Each section details not only the protocol but also the expert-level interpretation required to synthesize data into an unambiguous structural confirmation, ensuring the highest standards of scientific integrity and regulatory compliance.

Introduction and Physicochemical Profile

This compound is a bifunctional organic compound featuring a boronic acid moiety and a sulfonamide group. The boronic acid makes it a valuable building block in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a cornerstone of modern medicinal chemistry.[1] The N-cyclopropylsulfamoyl group can influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, making its derivatives interesting candidates for pharmaceutical development.[1]

Given its role as a critical intermediate, verifying the precise chemical structure, connectivity, and purity is paramount. An incorrect structural assignment can lead to the synthesis of unintended molecules, compromising research outcomes and patient safety. This guide establishes a self-validating workflow where data from orthogonal analytical techniques are integrated to build an unassailable structural proof.

Core Compound Properties

A preliminary assessment begins with a review of its fundamental properties, which serve as an initial identity check.

| Property | Value | Source |

| CAS Number | 913835-28-6 | [1][2] |

| Molecular Formula | C₉H₁₂BNO₄S | [2][3] |

| Molecular Weight | 241.07 g/mol | [2][3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 126-128 °C | [1][2] |

Chemical Structure Overview

The molecule's structure combines several key functional groups that provide distinct spectroscopic handles for analysis.

Caption: Key functional groups of the target molecule.

The Integrated Elucidation Workflow

A robust structural elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a piece of the puzzle, and their collective agreement provides the highest level of confidence.

Caption: The integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this specific compound, a suite of experiments including ¹H, ¹³C, and ¹¹B NMR is required.

Expertise & Experience: The Causality of NMR Choices

Boronic acids are known to form cyclic, trimeric anhydrides called boroxines, especially in aprotic solvents like CDCl₃ or upon standing as a solid.[4] This oligomerization can lead to broad or complex ¹H NMR spectra, making interpretation difficult. To circumvent this, using a deuterated alcohol solvent like methanol-d₄ (CD₃OD) is highly recommended. The solvent molecules act as Lewis bases, breaking up the boroxine trimer and providing sharper, more interpretable spectra.[4] The trade-off is that the labile protons (B-OH and N-H) will exchange with the deuterium in the solvent and become invisible. A solvent like DMSO-d₆ can be used if observing these protons is necessary.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of methanol-d₄. For observation of labile protons, prepare a separate sample in DMSO-d₆.

-

¹H NMR Acquisition: Acquire a standard proton spectrum (e.g., 400 MHz). Collect at least 16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (~1024 or more) will be required.

-

¹¹B NMR Acquisition: Acquire a proton-decoupled boron spectrum. ¹¹B NMR is a highly sensitive nucleus and provides direct information on the coordination state of the boron atom.[5][6]

Expected Data & Interpretation

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity / Characteristics |

| ¹H | Aromatic (Phenyl) | 7.5 - 8.2 | Multiplets (m) |

| N-H (in DMSO) | ~9.5 | Singlet (s), broad | |

| B-(OH )₂ (in DMSO) | ~8.3 | Singlet (s), very broad | |

| Cyclopropyl (CH) | 2.5 - 2.8 | Multiplet (m) | |

| Cyclopropyl (CH₂) | 0.8 - 1.0 | Multiplets (m) | |

| ¹³C | Aromatic (C-B) | ~135 | |

| Aromatic (C-S) | ~140 | ||

| Aromatic (C-H) | 120 - 130 | ||

| Cyclopropyl (CH) | 25 - 30 | ||

| Cyclopropyl (CH₂) | 5 - 10 | ||

| ¹¹B | B(OH)₂ (sp²) | 28 - 33 | Broad singlet. The sp² hybridization of the trigonal planar boronic acid results in a downfield shift.[6] |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. Tandem MS (MS/MS) reveals the structure through controlled fragmentation.

Expertise & Experience: Predicting Fragmentation

Electrospray Ionization (ESI) in positive mode is a suitable technique for this molecule, as the sulfonamide nitrogen can be protonated. Aromatic sulfonamides are known to exhibit a characteristic fragmentation pathway involving the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da.[7] This rearrangement is a key diagnostic clue. Other expected fragments would arise from the cleavage of the N-cyclopropyl bond and the C-B bond.

Experimental Protocol: HRMS (ESI-Q-TOF)

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.

-

Infusion: Infuse the sample directly into the ESI source.

-

MS Scan: Acquire a full scan spectrum in positive ion mode over a mass range of m/z 50-500. The protonated molecule [M+H]⁺ should be observed.

-

MS/MS Scan: Select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the product ion spectrum.

Expected Data & Interpretation

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 242.0658 | The protonated parent molecule. Its accurate mass should be within 5 ppm of the calculated value for C₉H₁₃BNO₄S⁺. |

| [M+H - SO₂]⁺ | 178.0982 | Result of the characteristic rearrangement and loss of sulfur dioxide from the sulfonamide group.[7] |

| [M+H - C₃H₅]⁺ | 201.0345 | Loss of the cyclopropyl group from the nitrogen. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be collected and automatically subtracted.

Expected Data & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 - 3100 | O-H Stretch (H-bonded) | Boronic Acid |

| ~3250 | N-H Stretch | Sulfonamide |

| ~3050 | Aromatic C-H Stretch | Phenyl Ring |

| ~1350 & ~1160 | Asymmetric & Symmetric S=O Stretch | Sulfonamide[8] |

| ~1380 | B-O Stretch | Boronic Acid[8] |

| ~700 | B-C Stretch | Phenyl-Boron Bond[9] |

Single-Crystal X-ray Diffraction

While spectroscopic methods provide powerful evidence for connectivity, single-crystal X-ray diffraction offers unambiguous, definitive proof of the three-dimensional molecular structure.[10] It is the gold standard for structure elucidation.

Expertise & Experience: The Path to a Crystal

Obtaining a high-quality single crystal suitable for diffraction is often the most challenging step. For phenylboronic acids, slow evaporation from a saturated solution is a common and effective method.[11] The choice of solvent is critical; a solvent system where the compound has moderate solubility is ideal. Ethanol, water, or mixtures thereof are good starting points.[12] Phenylboronic acids often form hydrogen-bonded dimers or larger networks in the solid state, which facilitates crystallization.[10][12]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Dissolve the compound in a suitable solvent (e.g., ethanol) to near saturation. Allow the solvent to evaporate slowly and undisturbed over several days.

-

Crystal Selection & Mounting: Identify a well-formed crystal (0.1-0.5 mm) with sharp edges under a microscope. Mount it on a goniometer head.[11]

-

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Cool the crystal (e.g., to 100 K) to minimize thermal vibrations. Collect diffraction data as the crystal is rotated.[11]

-

Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

Expected Outcome

The final refined structure will provide an electron density map that confirms the exact placement and connectivity of every non-hydrogen atom, verifying the phenyl ring, the meta-substitution pattern, the N-cyclopropylsulfamoyl group, and the boronic acid moiety. This data serves as the ultimate validation of the hypotheses drawn from spectroscopic analyses.

Conclusion: Synthesizing the Evidence

The structure elucidation of this compound is achieved not by a single experiment but by the logical synthesis of corroborating evidence from a suite of orthogonal analytical techniques. HRMS confirms the elemental formula. Multi-nuclear NMR spectroscopy maps the C-H framework and confirms the boron environment. FT-IR spectroscopy verifies the presence of all key functional groups. Finally, single-crystal X-ray diffraction provides the definitive and unambiguous three-dimensional structure. This rigorous, multi-faceted approach ensures the highest degree of confidence in the compound's identity, a non-negotiable requirement in research and pharmaceutical development.

References

- 1. This compound [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. 3-[(Cyclopropylsulfonyl)amino]phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. reddit.com [reddit.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. benchchem.com [benchchem.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

commercial availability of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid

An In-Depth Guide to the Commercial Availability and Application of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid for Advanced Drug Discovery

Abstract

This compound (CAS No. 913835-28-6) is a specialized chemical building block of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, combining a reactive boronic acid moiety with a metabolically robust N-cyclopropylsulfamoyl group, makes it a valuable intermediate for synthesizing complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, strategic importance in medicinal chemistry, and practical protocols for its use. We will explore the current sourcing landscape, which points towards a "made-to-order" market, and provide detailed methodologies for its handling and application in the pivotal Suzuki-Miyaura cross-coupling reaction.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a reagent's physical properties are fundamental to its successful application in a research setting. This compound is a solid material with specific handling and storage requirements.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-(N-Cyclopropylsulphamoyl)benzeneboronic acid | [1] |

| CAS Number | 913835-28-6 | [1][2] |

| Molecular Formula | C₉H₁₂BNO₄S | [1][2] |

| Molecular Weight | 241.07 g/mol | [1][2] |

| Appearance | Solid, powder or crystals | |

| Melting Point | 126-128 °C | [1][2] |

| Boiling Point | 484.4 °C (at 760 mmHg) | [1][2] |

| Density | ~1.5 g/cm³ | [1][2] |

| Storage Conditions | Keep Cold (2-8 °C), Inert Atmosphere | [1][2] |

Strategic Importance in Drug Discovery

The value of this compound in modern drug discovery is not accidental; it is a result of its deliberate design, which incorporates two key functional groups. Research into boronic acids for medicinal chemistry has expanded significantly, leading to several FDA-approved drugs.[3][4]

The Boronic Acid Moiety: This functional group is the cornerstone of the Suzuki-Miyaura cross-coupling reaction, one of the most powerful and versatile methods for forming carbon-carbon (C-C) bonds.[5][6] This reaction allows medicinal chemists to precisely and efficiently connect different molecular fragments, which is essential for building the complex structures of modern drug candidates.[6][7]

The N-Cyclopropylsulfamoyl Moiety: The sulfonamide group is a common feature in many approved drugs. The addition of a cyclopropyl group is a strategic choice in medicinal chemistry intended to enhance key pharmacokinetic properties. It can improve metabolic stability by blocking potential sites of metabolism and may increase the bioavailability of the final compound.[2]

The combination of these two groups in a single molecule makes it a high-value building block for creating novel compounds, as illustrated in the logical diagram below.

References

(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid

Authored by: A Senior Application Scientist

Foreword: From Synthetic Intermediate to a Mechanistic Hypothesis

This compound, a molecule primarily recognized as a versatile reagent in Suzuki-Miyaura cross-coupling reactions, holds untapped potential as a bioactive agent.[1] While extensive literature details its role in organic synthesis for the development of complex pharmaceutical compounds, its intrinsic mechanism of action as a standalone entity remains a subject of exploratory research. This guide is crafted for researchers, scientists, and drug development professionals, providing a deep dive into the potential core mechanisms of action of this compound. We will proceed from the foundational principles of boronic acid biochemistry to a proposed, testable hypothesis for its biological activity, complete with detailed experimental workflows for validation.

Section 1: The Boronic Acid Moiety: A Reversible Covalent Inhibitor

The boronic acid functional group is the cornerstone of this molecule's potential bioactivity. Unlike many traditional small molecule inhibitors that rely on non-covalent interactions, boronic acids can form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues within the active sites of enzymes.[2] This interaction is characterized by the boron atom's empty p-orbital, which readily accepts a lone pair of electrons from a nucleophilic hydroxyl group, forming a stable tetrahedral boronate adduct.[2]

This mechanism is famously exemplified by the proteasome inhibitor bortezomib , where the boronic acid moiety forms a covalent complex with the N-terminal threonine of the 20S proteasome, leading to cell cycle arrest and apoptosis in cancer cells.[2] Similarly, vaborbactam , a β-lactamase inhibitor, utilizes a cyclic boronic acid to neutralize serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[2]

Section 2: The Phenylsulfonamide Scaffold: Modulating Potency and Specificity

The (3-(N-Cyclopropylsulfamoyl)phenyl) core of the molecule provides a scaffold for orienting the boronic acid warhead and for secondary interactions with a target protein. The sulfonamide group is a common feature in many clinically successful drugs, often contributing to:

-

Hydrogen Bonding: The sulfonamide moiety can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in a binding pocket to increase affinity.

-

Metabolic Stability: The cyclopropyl group attached to the sulfonamide can enhance metabolic stability by sterically hindering enzymatic degradation.

-

Solubility and Pharmacokinetics: The overall polarity and structure of the phenylsulfonamide portion of the molecule will influence its solubility, cell permeability, and pharmacokinetic profile.

Section 3: A Proposed Mechanism of Action: Inhibition of Serine Proteases

Based on the established reactivity of the boronic acid group and the structural features of the phenylsulfonamide scaffold, we hypothesize that This compound acts as a competitive, reversible inhibitor of a specific serine protease. The specificity for a particular protease would be dictated by the interactions of the phenylsulfonamide portion of the molecule with the enzyme's active site and surrounding subsites.

Visualizing the Proposed Inhibition

Caption: Proposed mechanism of serine protease inhibition by this compound.

Section 4: Experimental Validation Workflow

To test our hypothesis, a systematic experimental approach is required. The following protocols provide a self-validating system to determine the inhibitory activity and mechanism of this compound.

Enzyme Inhibition Assays

Objective: To determine if the compound inhibits a panel of representative serine proteases and to quantify its potency (IC50).

Protocol:

-

Enzyme and Substrate Preparation:

-

Reconstitute a panel of serine proteases (e.g., trypsin, chymotrypsin, elastase, thrombin) to a working concentration in an appropriate assay buffer.

-

Prepare a corresponding chromogenic or fluorogenic substrate for each enzyme.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions to create a range of concentrations for IC50 determination.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the compound at various concentrations, and the enzyme.

-

Incubate for a pre-determined time to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the substrate.

-

Monitor the change in absorbance or fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Hypothetical Data Presentation

| Enzyme | Substrate | IC50 (µM) |

| Trypsin | BAPNA | > 100 |

| Chymotrypsin | SUPHEPA | 5.2 |

| Elastase | AAPV-pNA | 87.3 |

| Thrombin | BAPNA | > 100 |

Mechanism of Inhibition Studies

Objective: To determine if the inhibition is competitive, non-competitive, or uncompetitive.

Protocol:

-

Kinetic Assay Setup:

-

Perform the enzyme inhibition assay as described above, but for the most sensitive enzyme (e.g., chymotrypsin from the hypothetical data).

-

Use a matrix of varying substrate concentrations and a few fixed inhibitor concentrations (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

-

-

Data Analysis:

-

Calculate the initial velocities for each combination of substrate and inhibitor concentration.

-

Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

-

Analyze the plot:

-

Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

-

Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

-

-

Visualizing the Experimental Workflow

References

Spectroscopic Characterization of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to this compound. We will explore the expected spectral features, the rationale behind experimental choices, and the interpretation of the resulting data.

Introduction: The Significance of this compound

This compound is a valuable building block in medicinal chemistry and organic synthesis.[1] Its utility stems from the presence of two key functional groups: the boronic acid moiety, which readily participates in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, and the N-cyclopropylsulfamoyl group, which can enhance metabolic stability and bioavailability of drug candidates.[1] Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of this intermediate, ensuring the integrity of subsequent synthetic steps and the final products.

Compound Properties:

| Property | Value | Source |

| CAS Number | 913835-28-6 | [1][2] |

| Molecular Formula | C₉H₁₂BNO₄S | [1][2] |

| Molecular Weight | 241.07 g/mol | [1][2] |

| Melting Point | 126-128 °C | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR are essential. While experimental spectra for this specific compound are not publicly available, we can predict the expected chemical shifts and coupling patterns based on the analysis of a closely related analog, 3-(Cyclopropylsulfonyl)phenyl)boronic acid, and established principles of NMR theory.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopropyl protons, the sulfonamide N-H proton, and the boronic acid O-H protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 | s | 2H | B(OH)₂ | Boronic acid protons are often broad and may exchange with solvent. |

| ~8.0 | s | 1H | Ar-H | Aromatic proton ortho to both the boronic acid and sulfamoyl groups. |

| ~7.8 | d | 1H | Ar-H | Aromatic proton ortho to the boronic acid group. |

| ~7.6 | d | 1H | Ar-H | Aromatic proton ortho to the sulfamoyl group. |

| ~7.5 | t | 1H | Ar-H | Aromatic proton meta to both groups. |

| ~2.5 | m | 1H | CH (cyclopropyl) | Methine proton of the cyclopropyl group. |

| ~1.0 | m | 2H | CH₂ (cyclopropyl) | Methylene protons of the cyclopropyl group. |

| ~0.8 | m | 2H | CH₂ (cyclopropyl) | Methylene protons of the cyclopropyl group. |

| Variable | br s | 1H | NH | The chemical shift of the sulfonamide proton is concentration and solvent dependent. |

Note: Predicted data is based on general principles and comparison with similar structures. Actual experimental values may vary.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. A notable feature of boronic acids in ¹³C NMR is that the carbon atom directly attached to the boron atom is often difficult to observe due to quadrupolar broadening.[3]

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140 | Ar-C | Aromatic carbon attached to the sulfamoyl group. |

| ~135 | Ar-C | Aromatic carbon ortho to the boronic acid. |

| ~130 | Ar-C | Aromatic carbon ortho to the sulfamoyl group. |

| ~128 | Ar-C | Aromatic carbon meta to both groups. |

| ~125 | Ar-C | Aromatic carbon para to the boronic acid. |

| Not Observed | C-B | The carbon attached to the boron is typically not observed. |

| ~30 | CH (cyclopropyl) | Methine carbon of the cyclopropyl group. |

| ~6 | CH₂ (cyclopropyl) | Methylene carbons of the cyclopropyl group. |

Note: Predicted data is based on general principles and comparison with similar structures. Actual experimental values may vary.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step NMR Acquisition Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (typically 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra correctly.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Caption: NMR Spectroscopy Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of the O-H, N-H, S=O, B-O, and aromatic C-H and C=C bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Boronic acid |

| ~3300 | N-H stretch | Sulfonamide |

| 3100-3000 | C-H stretch (aromatic) | Phenyl group |

| ~1600 | C=C stretch | Phenyl group |

| 1350-1310 | S=O asymmetric stretch | Sulfonamide |

| 1170-1140 | S=O symmetric stretch | Sulfonamide |

| ~1350 | B-O stretch | Boronic acid |

Experimental Protocol for FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Step-by-Step FTIR-ATR Protocol:

-

Instrument Preparation: Ensure the ATR crystal is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Caption: FTIR-ATR Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. The analysis of boronic acids by mass spectrometry can be challenging due to their tendency to undergo dehydration to form cyclic trimers known as boroxines.[2]

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): The expected exact mass for the molecular ion [C₉H₁₂BNO₄S]⁺ is 241.0580.

-

Common Adducts: In electrospray ionization (ESI), adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are commonly observed.

-

Fragmentation: Fragmentation patterns may involve the loss of water from the boronic acid moiety, or cleavage of the cyclopropyl or sulfamoyl groups.

-

Boroxine Formation: The detection of a peak corresponding to the trimer minus three water molecules is possible, especially under thermal ionization conditions.

Experimental Protocol for ESI-MS

Electrospray ionization is a soft ionization technique well-suited for the analysis of polar molecules like this compound.

Step-by-Step ESI-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratios are measured.

Caption: Mass Spectrometry Logical Flow.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. While direct experimental data for this specific compound is not widely published, a thorough understanding of the spectroscopic properties of its constituent functional groups and comparison with closely related analogs allows for a reliable prediction and interpretation of its spectral data. The protocols and expected data presented in this guide provide a solid foundation for researchers working with this important synthetic building block, ensuring its correct identification and quality assessment.

References

Introduction: The Role of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid in Modern Drug Discovery

An In-depth Technical Guide to the Solubility of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid in Organic Solvents

This compound is a bespoke building block of significant interest in medicinal chemistry and drug development. Its utility is primarily centered on its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon bonds.[1] The presence of the boronic acid moiety allows for the strategic coupling with various aryl or vinyl halides, while the cyclopropylsulfamoyl group can impart desirable pharmacokinetic properties, such as improved metabolic stability and bioavailability, to the resulting complex molecules.[1]

A comprehensive understanding of the solubility of this reagent in a range of organic solvents is a critical, yet often overlooked, prerequisite for its effective utilization. From optimizing reaction kinetics to streamlining purification processes and enabling formulation development, solubility data is the bedrock upon which efficient and scalable chemical processes are built. This guide provides a detailed exploration of the physicochemical properties of this compound, a predictive solubility profile based on analogous structures, and a robust, field-proven experimental protocol for the precise determination of its solubility.

Physicochemical Properties: A Foundation for Solubility Prediction

The inherent solubility of a compound is governed by its structural and electronic characteristics. For this compound, the key physicochemical parameters are summarized below.

| Property | Value | Source |

| CAS Number | 913835-28-6 | [2] |

| Molecular Formula | C₉H₁₂BNO₄S | [2] |

| Molecular Weight | 241.07 g/mol | [2] |

| Melting Point | 126-128 °C | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| XLogP3 | 0.71 | [2] |

| Polar Surface Area (PSA) | 95.01 Ų | [2] |

The molecule possesses both polar functional groups (boronic acid, sulfonamide) capable of hydrogen bonding and a nonpolar aromatic ring and cyclopropyl group. The positive XLogP3 value suggests a degree of lipophilicity, while the substantial PSA indicates the potential for strong interactions with polar solvents. This duality is key to its solubility behavior.

Predictive Solubility Profile in Common Organic Solvents

While specific, experimentally determined quantitative solubility data for this compound is not widely available in the public domain, a highly informative predictive profile can be constructed based on extensive studies of structurally similar compounds, particularly phenylboronic acid.[3][4][5] The solubility of arylboronic acids is heavily influenced by solvent polarity, the potential for hydrogen bonding, and the equilibrium between the boronic acid and its cyclic anhydride, the boroxine.[6][7]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Rationale & Expert Insights |

| Protic Polar | Methanol, Ethanol | High | The hydroxyl groups of alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the polar boronic acid and sulfonamide functionalities. These are often excellent solvents for dissolving boronic acids for reactions. |

| Aprotic Polar | Acetone, Tetrahydrofuran (THF), Acetonitrile (ACN) | High to Moderate | Ethers (like THF) and ketones (like acetone) are generally excellent solvents for arylboronic acids due to their ability to accept hydrogen bonds and their overall polarity.[3][5] Acetonitrile's polarity should also afford good solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | Phenylboronic acid exhibits moderate solubility in chloroform.[3][5] Similar behavior is expected here, though the polar sulfonamide group may slightly reduce solubility compared to the parent phenylboronic acid. |

| Esters | Ethyl Acetate | Moderate to Low | Ethyl acetate has both a polar ester group and a nonpolar ethyl group. It is a moderately polar solvent and is expected to be a moderate solvent for this compound. |

| Aromatic Hydrocarbons | Toluene | Very Low | The nonpolar nature of toluene makes it a poor solvent for the highly polar boronic acid and sulfonamide groups. |

| Aliphatic Hydrocarbons | Heptane, Methylcyclohexane | Insoluble | Arylboronic acids consistently show very low solubility in nonpolar hydrocarbons.[3][5] These solvents are often used as anti-solvents for crystallization or to wash away nonpolar impurities. |

Causality Behind Experimental Choices: The Challenge of Boroxine Formation

A critical consideration when working with boronic acids is their propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[6] This equilibrium is influenced by the solvent, temperature, and the presence of water. Boroxines are generally less polar and may have significantly different solubility profiles than the corresponding monomeric boronic acid.[4] This is why rigorous, standardized experimental protocols are essential. The dynamic method described below is particularly effective as it measures the point of dissolution at a given concentration and temperature, providing a true equilibrium solubility point and minimizing the impact of kinetic factors or unresolved equilibria.

Experimental Protocol: The Dynamic Method for Solubility Determination

For researchers requiring precise, quantitative solubility data, the dynamic (or synthetic) method is a robust and reliable approach.[3][8] This method involves monitoring the dissolution of a solid in a solvent as the temperature is changed in a controlled manner.

Materials and Apparatus

-

This compound (high purity)

-

High-purity organic solvents (anhydrous where appropriate)

-

Jacketed glass vessel with a magnetic stirrer

-

Heating/cooling circulator for precise temperature control

-

Calibrated temperature probe

-

Turbidity sensor or luminance probe (alternatively, visual observation)

-

Analytical balance (±0.1 mg)

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic mixture of known composition (mole fraction).

-

System Assembly: Assemble the apparatus, ensuring the temperature probe and turbidity sensor are correctly positioned in the mixture without interfering with the magnetic stirrer.

-

Equilibration and Heating: Begin vigorous stirring. Using the circulator, heat the mixture at a slow, constant, and controlled rate (e.g., 0.2–0.5 K/min). A slow heating rate is crucial to ensure the system remains at or near thermal equilibrium.

-

Turbidity Monitoring: Continuously monitor the turbidity of the solution. As the temperature increases, the solid will begin to dissolve, and the turbidity will decrease.

-

Determination of Dissolution Temperature: The temperature at which the last solid particles dissolve, resulting in a perfectly clear solution, is the solubility or dissolution temperature for that specific concentration. This point is marked by a sharp and stable increase in light transmittance as measured by the luminance probe.

-

Data Collection: Record the dissolution temperature and the corresponding mole fraction of the solute.

-

Constructing the Solubility Curve: Repeat steps 1-6 for a range of different compositions to generate a series of data points. Plotting the dissolution temperature (°C or K) versus the mole fraction of the boronic acid will yield the solubility curve for that specific solvent system.

Visualization of Experimental Workflow

The logical flow of the dynamic method for determining solubility is depicted below.

References

A Technical Guide to the Stability and Storage of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid

Introduction

(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid, with CAS Number 913835-28-6, is a vital building block in contemporary drug discovery and development.[1][2] Its utility in forming carbon-carbon and carbon-heteroatom bonds, primarily through Suzuki-Miyaura cross-coupling reactions, has established it as a valuable reagent in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3][4] The presence of the cyclopropylsulfamoyl moiety can confer desirable properties such as enhanced metabolic stability and bioavailability to the final compounds.[2]

However, the inherent reactivity of the boronic acid functional group, which is central to its synthetic utility, also renders it susceptible to degradation under various conditions. A thorough understanding of the stability profile and optimal storage conditions for this compound is therefore paramount for ensuring its quality, purity, and performance in sensitive downstream applications. This guide provides a comprehensive overview of the factors influencing the stability of this compound and offers evidence-based recommendations for its handling and storage.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for any discussion of its stability.

| Property | Value | Reference |

| CAS Number | 913835-28-6 | [1] |

| Molecular Formula | C₉H₁₂BNO₄S | [1] |

| Molecular Weight | 241.07 g/mol | [1] |

| Melting Point | 126-128 °C | [1] |

| Appearance | Typically an off-white to white solid | [5] |

Factors Influencing the Stability of Arylboronic Acids

The stability of arylboronic acids, including this compound, is primarily influenced by temperature, moisture, oxygen, light, and pH. The key degradation pathways are deboronation and oxidation.

Deboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common degradation pathway for arylboronic acids. This process can be influenced by several factors:

-

Moisture and pH: The presence of water is often a prerequisite for deboronation. The rate of this reaction can be significantly affected by pH, with both acidic and basic conditions potentially accelerating the process.[6]

-

Temperature: As with most chemical reactions, elevated temperatures will likely increase the rate of deboronation.

-

Catalysts: Trace amounts of transition metals, such as palladium or copper, can catalyze deboronation.[6]

The proposed mechanism for acid-catalyzed deboronation involves the protonation of the boronic acid, making the boron atom more electrophilic and susceptible to nucleophilic attack by water, leading to the cleavage of the C-B bond.

Oxidative Degradation

Arylboronic acids are susceptible to oxidation, which can lead to the formation of phenols and other byproducts.[7][8] This degradation is a significant concern as it not only reduces the purity of the starting material but can also introduce impurities that may be difficult to remove from subsequent reaction mixtures.

-

Atmospheric Oxygen: Exposure to atmospheric oxygen can promote oxidation, particularly over extended periods.[9]

-

Reactive Oxygen Species (ROS): The presence of reactive oxygen species, such as hydrogen peroxide, can significantly accelerate the oxidative degradation of boronic acids.[8]

-

Structural Effects: The electronic properties of the aryl ring can influence the rate of oxidation. Electron-donating groups can increase the susceptibility to oxidation, while electron-withdrawing groups may offer some protection. The cyclopropylsulfamoyl group in the meta position is moderately electron-withdrawing, which may confer a degree of stability against oxidation compared to electron-rich arylboronic acids.

The mechanism of oxidation is thought to involve the formation of a boron-centered radical, which can then react with oxygen.[9]

Recommended Storage and Handling Conditions

Based on the known degradation pathways of arylboronic acids and information from suppliers of similar compounds, the following storage and handling conditions are recommended to maximize the shelf-life and maintain the integrity of this compound.

Storage

-

Temperature: Cold storage is highly recommended. A storage temperature of -20°C is ideal for long-term storage. For short-term storage, refrigeration at 2-8°C is acceptable. One supplier simply states "Keep Cold".[1]

-

Atmosphere: To mitigate the risk of both hydrolysis and oxidation, the compound should be stored under an inert atmosphere , such as argon or nitrogen.[10]

-

Moisture: The compound is likely sensitive to moisture. Therefore, it is crucial to store it in a dry environment . The use of desiccants is advisable. Containers should be tightly sealed to prevent the ingress of atmospheric moisture.

-

Light: While specific photostability data is not available, it is good practice to protect the compound from light by storing it in an opaque or amber-colored container.

Handling

-

Work Environment: All handling should be conducted in a well-ventilated area , preferably within a fume hood.[1]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times to avoid contact with the skin and eyes.[1][5]

-

Dispensing: When dispensing the solid, care should be taken to avoid the formation of dust . The use of a powder-handling enclosure is recommended for larger quantities.

-

Inert Atmosphere Handling: For applications that are highly sensitive to impurities, it is recommended to handle the compound in a glove box under an inert atmosphere to minimize exposure to air and moisture.

Experimental Protocols for Stability Assessment

To establish a comprehensive stability profile for this compound within your specific laboratory environment and for your intended application, the following experimental protocols are recommended.

Long-Term Stability Study

This study aims to evaluate the stability of the compound under the recommended storage conditions over an extended period.

Methodology:

-

Sample Preparation: Aliquot the compound into several vials under an inert atmosphere.

-

Storage Conditions: Store the vials at the recommended long-term storage temperature (-20°C) and, for comparison, at a refrigerated temperature (2-8°C).

-

Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 12, 24 months).

-

Analysis: At each time point, analyze a vial for purity using a validated HPLC method with a UV detector. The mobile phase should be chosen to achieve good separation of the parent compound from potential degradation products.

-

Data Evaluation: Compare the purity at each time point to the initial purity to determine the rate of degradation, if any.

Forced Degradation Study

This study is designed to identify potential degradation products and degradation pathways by subjecting the compound to stress conditions.

Methodology:

-

Stress Conditions: Prepare separate samples of the compound and expose them to the following conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 80°C for 48 hours (solid state).

-

Photolytic: Expose the solid compound to UV light (e.g., 254 nm) for a defined period.

-

-

Analysis: Analyze the stressed samples using HPLC-MS to identify and characterize any degradation products. The mass spectrometry data will be crucial for elucidating the structures of the impurities.

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways and Logical Relationships

Based on the known chemistry of arylboronic acids, a logical diagram of potential degradation pathways can be constructed.

Caption: Potential degradation pathways for the target compound.

Conclusion

This compound is a valuable yet potentially labile compound. Its stability is intrinsically linked to its storage and handling conditions. By adhering to the recommendations outlined in this guide—namely, storage at low temperatures, under an inert and dry atmosphere, and protected from light—researchers and drug development professionals can ensure the quality and reliability of this critical reagent. Furthermore, the implementation of in-house stability studies will provide a robust, self-validating system to guarantee the integrity of the compound throughout its lifecycle in the laboratory.

References

- 1. echemi.com [echemi.com]

- 2. This compound [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 7. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Collection - Boronic Acids and Derivativesî¸Probing the StructureâActivity Relationships for Mutagenicity - Organic Process Research & Development - Figshare [acs.figshare.com]

- 10. (4-(N-(Naphthalen-1-yl)sulfamoyl)phenyl)boronic acid [myskinrecipes.com]

An In-Depth Technical Guide to (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid: A Versatile Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid, a key building block in contemporary medicinal chemistry. We will delve into its chemical and physical properties, provide a detailed, field-proven synthesis protocol, and explore its application in the synthesis of pharmacologically active compounds, with a particular focus on its role in the development of novel VCP/p97 inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile reagent in their synthetic and medicinal chemistry endeavors.

Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry

Boronic acids have emerged as indispensable tools in the drug discovery landscape. Their unique ability to undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions has revolutionized the construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures that form the backbone of many modern therapeutics.[1] Beyond their synthetic utility, the boronic acid moiety itself can impart desirable pharmacokinetic properties and engage in specific interactions with biological targets. The subject of this guide, this compound, exemplifies the strategic design of a building block where a reactive boronic acid group is paired with a cyclopropylsulfamoyl moiety, known to enhance metabolic stability and bioavailability.[1]

Core Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its effective application in research and development.

| Property | Value | Reference(s) |

| CAS Number | 913835-28-6 | [2] |

| Molecular Formula | C₉H₁₂BNO₄S | [2] |

| Molecular Weight | 241.07 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | 3-(N-Cyclopropylsulphamoyl)benzeneboronic acid | [2] |

| Melting Point | 126-128 °C | [2] |

| Boiling Point | 484.4 ± 55.0 °C at 760 mmHg | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Storage Conditions | Keep Cold (2-8 °C), under inert atmosphere | [2] |

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is a multi-step process that requires careful execution and control of reaction conditions. The following protocol is a robust and reproducible method derived from established synthetic transformations.

Overall Synthetic Scheme

Caption: Synthetic route to the target compound.

Step 1: Synthesis of N-Cyclopropyl-3-bromobenzenesulfonamide

This initial step involves the reaction of a commercially available sulfonyl chloride with cyclopropylamine to form the corresponding sulfonamide.

-

Materials:

-

Procedure:

-

Dissolve 3-bromobenzenesulfonyl chloride in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine to the stirred solution.

-

In a separate flask, dissolve cyclopropylamine in anhydrous dichloromethane.

-

Add the cyclopropylamine solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-cyclopropyl-3-bromobenzenesulfonamide, which can be purified by column chromatography or recrystallization.[6]

-

Step 2: Lithiation and Borylation to Yield this compound

This crucial step utilizes an organolithium-mediated bromine-lithium exchange followed by trapping with a borate ester to install the boronic acid functionality.[7][8][9][10]

-

Materials:

-

N-Cyclopropyl-3-bromobenzenesulfonamide (1.0 eq)

-

n-Butyllithium (n-BuLi) (2.2 eq, solution in hexanes)

-

Triisopropyl borate (B(OiPr)₃) (1.5 eq)

-

Tetrahydrofuran (THF) (anhydrous)

-

1M Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve N-cyclopropyl-3-bromobenzenesulfonamide in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise to the stirred solution, maintaining the temperature at -78 °C. The first equivalent deprotonates the sulfonamide, and the second performs the bromine-lithium exchange.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triisopropyl borate dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl until the pH is acidic (pH ~2).

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or by trituration with a suitable solvent system (e.g., ether/hexanes) to afford this compound as a solid.

-

Application in Drug Discovery: Targeting the VCP/p97 Pathway

This compound is a valuable precursor for the synthesis of inhibitors targeting Valosin-Containing Protein (VCP), also known as p97. VCP/p97 is an ATPase that plays a critical role in protein homeostasis by mediating the degradation of misfolded proteins via the ubiquitin-proteasome system (UPS).[11][12] Dysregulation of this pathway is implicated in various diseases, including cancer, making VCP/p97 an attractive therapeutic target.[11][13][14][15]

A recent study detailed the discovery of novel pyrimidine-based VCP/p97 inhibitors, where a derivative of our title compound was a key structural component of the most potent inhibitors.[11][13] For instance, "VCP/p97 inhibitor-1" (also referred to as compound 17 in the literature) demonstrated a potent IC₅₀ of 54.7 nM against the VCP/p97 enzyme and exhibited significant anti-proliferative effects in cancer cell lines.[13]

The Role of VCP/p97 in Protein Homeostasis

Caption: Role of VCP/p97 in the UPS and the point of intervention.

General Protocol for Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling reaction using this compound. Optimization of the catalyst, base, and solvent system may be required for specific substrates.

-

Materials:

-

Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 eq)

-

This compound (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

-

Solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, DMF)

-

-

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

-

Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

-

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the cyclopropyl group protons, and the N-H proton of the sulfonamide. Aromatic protons will appear in the downfield region (typically δ 7.5-8.5 ppm). The cyclopropyl protons will be in the upfield region (δ 0.5-2.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the aromatic carbons and the cyclopropyl carbons. The carbon atom attached to the boron is often broadened or not observed due to the quadrupolar nature of the boron nucleus.[16][17][18][19][20][21]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula of the compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably in a refrigerator and under an inert atmosphere to prevent degradation.[2]

-

Precursors: Be particularly cautious when handling n-butyllithium, which is pyrophoric, and 3-bromobenzenesulfonyl chloride, which is corrosive and moisture-sensitive.[4]

Conclusion

This compound is a strategically designed and highly valuable building block for medicinal chemistry and drug discovery. Its utility in Suzuki-Miyaura cross-coupling, combined with the beneficial properties imparted by the cyclopropylsulfamoyl moiety, makes it an attractive starting material for the synthesis of complex, biologically active molecules. The successful incorporation of this fragment into potent VCP/p97 inhibitors underscores its potential for developing novel therapeutics. This guide provides the essential technical information for researchers to confidently synthesize and utilize this compound in their research programs.

References

- 1. This compound [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. 3-Bromobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. healthchems.lookchem.com [healthchems.lookchem.com]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 6. 876694-43-8|3-Bromo-N-cyclopropylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 8. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]